N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole sulfonamide moiety
Mechanism of Action
Target of Action
A related compound was found to interact with a protein called lmptr1
Mode of Action
It’s suggested that the compound might form hydrogen bonding interactions with its target, as observed in a molecular simulation study of a related compound . These interactions could potentially alter the function of the target protein, leading to changes in cellular processes.
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting that this compound could potentially have similar effects. Antipromastigote activity refers to the ability to inhibit the growth of promastigotes, a stage in the life cycle of certain parasites. This could potentially lead to a decrease in parasite numbers and a reduction in disease symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylamino Phenyl Ethyl Group: This step involves the alkylation of the pyrazole sulfonamide with 2-(4-dimethylaminophenyl)ethyl bromide in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol derivative.
Substitution: The aromatic ring and the pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfonic acid or thiol derivatives.
Substitution: Various substituted pyrazole or phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with enzymes, receptors, or other biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-thiol
Uniqueness
Compared to similar compounds, N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-12-16(13(2)20(5)18-12)23(21,22)17-11-10-14-6-8-15(9-7-14)19(3)4/h6-9,17H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLAKYATAWKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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